molecular formula C9H8BrNO B13981778 6-Bromo-2-ethylbenzo[d]oxazole

6-Bromo-2-ethylbenzo[d]oxazole

Cat. No.: B13981778
M. Wt: 226.07 g/mol
InChI Key: HTLYQXWUZIJHRX-UHFFFAOYSA-N
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Description

6-Bromo-2-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of a bromine atom at the 6th position and an ethyl group at the 2nd position distinguishes it from other oxazole derivatives. Compounds like this compound are of significant interest due to their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-ethylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with ethyl bromoacetate under basic conditions, followed by cyclization to form the oxazole ring. The reaction is usually carried out in a solvent like methanol or ethanol, with potassium hydroxide as the base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-ethylbenzo[d]oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

6-Bromo-2-ethylbenzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Bromo-2-ethylbenzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions, affecting their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular pathways and targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

  • 6-Bromo-2-methylbenzo[d]oxazole
  • 2-Ethylbenzo[d]oxazole
  • 6-Chloro-2-ethylbenzo[d]oxazole

Comparison: 6-Bromo-2-ethylbenzo[d]oxazole is unique due to the presence of both a bromine atom and an ethyl group, which can influence its reactivity and biological activity. Compared to 6-Bromo-2-methylbenzo[d]oxazole, the ethyl group provides different steric and electronic properties, potentially leading to distinct biological effects. Similarly, the presence of a bromine atom can enhance its reactivity in substitution reactions compared to 2-Ethylbenzo[d]oxazole .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromo-2-ethyl-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3

InChI Key

HTLYQXWUZIJHRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(O1)C=C(C=C2)Br

Origin of Product

United States

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